molecular formula C11H18N4O8 B1462358 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine CAS No. 669088-28-2

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine

Cat. No.: B1462358
CAS No.: 669088-28-2
M. Wt: 334.28 g/mol
InChI Key: NZDWTHYMTWORIC-BBVRLYRLSA-N
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Description

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is a complex organic compound with significant applications in various scientific fields It is characterized by its pyrimidine ring structure, which is substituted with methoxy, nitro, and ribitylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nitration of 2,4-dimethoxypyrimidine, followed by the introduction of the ribitylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as crystallization or chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ribitylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-5-nitropyrimidine: Lacks the ribitylamino group, resulting in different chemical and biological properties.

    2,4-dimethoxy-6-(D-ribitylamino)pyrimidine:

    5-nitro-6-(D-ribitylamino)pyrimidine: Lacks the methoxy groups, leading to different substitution patterns and reactivity.

Uniqueness

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring, along with the ribitylamino group

Properties

IUPAC Name

(2R,3S,4S)-5-[(2,6-dimethoxy-5-nitropyrimidin-4-yl)amino]pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O8/c1-22-10-7(15(20)21)9(13-11(14-10)23-2)12-3-5(17)8(19)6(18)4-16/h5-6,8,16-19H,3-4H2,1-2H3,(H,12,13,14)/t5-,6+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWTHYMTWORIC-BBVRLYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])NCC(C(C(CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])NC[C@@H]([C@@H]([C@@H](CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine
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2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine
Reactant of Route 5
2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine
Reactant of Route 6
2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine

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